Benzenemethanaminium, N,N,N-triethyl-
Overview
Description
Benzenemethanaminium, N,N,N-triethyl- chloride is a quaternary ammonium salt with the molecular formula C13H22ClN. It is a white crystalline or powdery substance that is hygroscopic and soluble in water, ethanol, methanol, isopropanol, DMF, acetone, and dichloromethane . This compound is widely used as a phase-transfer catalyst in organic synthesis, facilitating reactions between reactants in different phases.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzenemethanaminium, N,N,N-triethyl- chloride is typically synthesized through a quaternization reaction between triethylamine and benzyl chloride. The reaction is carried out in a solvent such as acetone, ethanol, dimethylformamide, or dichloroethane. The process involves dissolving triethylamine in the chosen solvent and adding benzyl chloride dropwise while maintaining the temperature at around 80°C. The reaction mixture is then stirred for several hours until a solid product forms, which is filtered, washed, and dried to obtain benzyltriethylammonium chloride with high purity .
Industrial Production Methods: In industrial settings, the synthesis of benzyltriethylammonium chloride follows similar principles but on a larger scale. The use of acetone as a solvent is preferred due to its ability to lower the reaction temperature and reduce energy consumption. The process is designed to be efficient, environmentally friendly, and cost-effective, with the solvent being recycled and minimal waste generation .
Chemical Reactions Analysis
Types of Reactions: Benzenemethanaminium, N,N,N-triethyl- chloride is involved in various organic reactions, primarily as a phase-transfer catalyst. It facilitates nucleophilic substitution, carbene reactions, and alkylation reactions (C-alkylation, N-alkylation, O-alkylation, and S-alkylation) .
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves nucleophiles such as halides, cyanides, or hydroxides in aqueous-organic biphasic systems.
Carbene Reactions: Often use diazo compounds as carbene precursors.
Alkylation Reactions: Utilize alkyl halides or sulfonates as alkylating agents.
Major Products: The major products formed from these reactions include substituted alkanes, alkenes, and various functionalized organic compounds .
Scientific Research Applications
Benzenemethanaminium, N,N,N-triethyl- chloride has a wide range of applications in scientific research:
Biology: Employed in the preparation of biologically active compounds, such as antibacterial agents.
Medicine: Facilitates the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of surfactants, descaling agents, and oil-displacing agents.
Mechanism of Action
Benzenemethanaminium, N,N,N-triethyl- chloride acts as a phase-transfer catalyst by transferring ions from the aqueous phase to the organic phase. The quaternary ammonium ion forms an ion pair with the anion in the aqueous phase, allowing it to dissolve in the organic phase and participate in the reaction. This mechanism enhances the reaction rate and efficiency without altering the chemical equilibrium .
Comparison with Similar Compounds
Benzyltrimethylammonium chloride: Another quaternary ammonium salt used as a phase-transfer catalyst, but with different alkyl groups.
Tetraethylammonium chloride: A simpler quaternary ammonium salt with four ethyl groups.
Uniqueness: Benzenemethanaminium, N,N,N-triethyl- chloride is unique due to its specific combination of benzyl and triethyl groups, which provide optimal solubility and catalytic properties for a wide range of organic reactions. Its ability to facilitate reactions in biphasic systems makes it particularly valuable in organic synthesis .
Properties
IUPAC Name |
benzyl(triethyl)azanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13/h7-11H,4-6,12H2,1-3H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQDSLGFSUGBBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40168118 | |
Record name | Benzyltriethylammonium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40168118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16652-03-2 | |
Record name | Benzyltriethylammonium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016652032 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyltriethylammonium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40168118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENZYLTRIETHYLAMMONIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QS1AQC1A39 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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